molecular formula C20H26O6 B138774 1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester CAS No. 130066-57-8

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester

Cat. No.: B138774
CAS No.: 130066-57-8
M. Wt: 362.4 g/mol
InChI Key: KZYBDOUJLUPBEH-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester is an organic compound with the molecular formula C20H26O6. It is a derivative of 1,3-benzenedicarboxylic acid, where the carboxyl groups are esterified with 4-(ethenyloxy)butyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester typically involves the esterification of 1,3-benzenedicarboxylic acid with 4-(ethenyloxy)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also emphasize the importance of minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ethylenic double bonds in the 4-(ethenyloxy)butyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) or halogenating agents (e.g., N-bromosuccinimide).

Major Products Formed

    Oxidation: 1,3-Benzenedicarboxylic acid and 4-(ethenyloxy)butanoic acid.

    Reduction: 1,3-Benzenedicarboxylic acid, bis(4-hydroxybutyl) ester.

    Substitution: Halogenated derivatives of the original ester.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of various polymers, including polyesters and polyurethanes.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biology and Medicine: Research into its potential as a drug delivery agent or as a component in biomedical devices is ongoing.

    Industry: It finds applications in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of 1,3-benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester depends on its specific application. In polymer chemistry, it acts as a building block that undergoes polymerization reactions to form long-chain polymers. The ethylenic double bonds in the 4-(ethenyloxy)butyl groups can participate in radical or ionic polymerization processes, leading to the formation of cross-linked networks or linear polymers.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has 2-ethylhexyl groups instead of 4-(ethenyloxy)butyl groups.

    1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This isomer has the carboxyl groups in the 1,4-positions on the benzene ring.

Uniqueness

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester is unique due to the presence of ethylenic double bonds in the 4-(ethenyloxy)butyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring polymerization or cross-linking.

Properties

IUPAC Name

bis(4-ethenoxybutyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-3-23-12-5-7-14-25-19(21)17-10-9-11-18(16-17)20(22)26-15-8-6-13-24-4-2/h3-4,9-11,16H,1-2,5-8,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYBDOUJLUPBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073103
Record name Bis(4-(ethenyloxy)butyl)-1,3-benzenedicarboxylate
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130066-57-8
Record name 1,3-Bis[4-(ethenyloxy)butyl] 1,3-benzenedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 1,3-bis(4-(ethenyloxy)butyl) ester
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Record name 1,3-Benzenedicarboxylic acid, 1,3-bis[4-(ethenyloxy)butyl] ester
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Record name Bis(4-(ethenyloxy)butyl)-1,3-benzenedicarboxylate
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Record name Bis[4-(ethenyloxy)butyl]-1,3-benzenedicarboxylate
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Record name Bis[4-(ethenyloxy)butyl] 1,3-benzenedicarboxylate
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